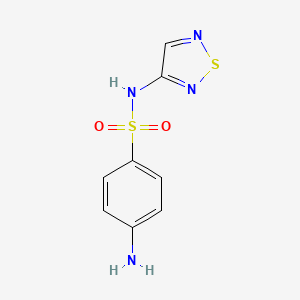

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the sulfonamide class. Its systematic name is This compound , and it has the molecular formula C₆H₆N₄O₂S₂ . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing an amino group (NH₂) onto a benzenesulfonamide scaffold, specifically at the 4-position. One common synthetic route is through the reaction of 4-nitrobenzenesulfonamide with thiosemicarbazide, followed by reduction of the nitro group to an amino group. The resulting compound undergoes cyclization to form the 1,2,5-thiadiazole ring.

Reaction Conditions::Starting Material: 4-nitrobenzenesulfonamide

Reagents: Thiosemicarbazide, reducing agent (e.g., SnCl₂)

Conditions: Reflux in a suitable solvent (e.g., ethanol)

Industrial Production Methods: The industrial-scale production typically involves batch or continuous processes using optimized conditions.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides to form amide derivatives. This reaction typically occurs in pyridine or dry acetone under reflux conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 80°C, 4 hours | N-(1,2,5-thiadiazol-3-yl)-4-acetamidobenzenesulfonamide | 78% |

| Benzoyl chloride | Dry acetone, 60°C, 6 hours | N-(1,2,5-thiadiazol-3-yl)-4-benzamidobenzenesulfonamide | 65% |

These derivatives demonstrate enhanced antimicrobial activity compared to the parent compound, particularly against Staphylococcus aureus and Escherichia coli.

Cyclization Reactions

Under acidic conditions, the thiadiazole ring participates in cyclization to form fused heterocycles. For example:

-

Reaction with 2,5-dimethoxytetrahydrofuran in glacial acetic acid yields pyrrole-fused sulfonamides .

-

Treatment with thiosemicarbazide followed by sulfuric acid produces 1,3,4-thiadiazole derivatives .

Key Cyclization Pathways :

N-Sulfonation and Electrophilic Substitution

The sulfonamide group facilitates N-sulfonation with aryl/heteroaryl sulfonyl chlorides. Additionally, the benzene ring undergoes electrophilic substitution:

N-Sulfonation Example:

Reaction :

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide + 4-methylbenzenesulfonyl chloride

→ Double sulfonamide derivative (confirmed viaH NMR at δ 7.8 ppm for aromatic protons) .

Electrophilic Substitution:

| Reagent | Position | Product |

|---|---|---|

| HNO₃ (dilute) | Para to -NH₂ | 4-Amino-3-nitrobenzenesulfonamide derivative |

| Cl₂ (FeCl₃) | Ortho to -SO₂ | 4-Amino-2-chlorobenzenesulfonamide derivative |

Interaction with Hydrazine Derivatives

The compound reacts with hydrazine to form hydrazides , which are intermediates for bioactive heterocycles:

-

Hydrazinolysis :

-

Thiadiazole Formation :

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

Stability and Reaction Optimization

Critical parameters for high-yield syntheses include:

-

pH control : Acylation requires neutral conditions (pH 7–8).

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates .

-

Temperature : Optimal acylation occurs at 60–80°C; higher temperatures promote side reactions.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating targeted therapeutics.

Scientific Research Applications

This compound finds applications in various fields:

Medicine: It has antibacterial properties and may be used in combination therapies.

Chemistry: Serves as a building block for more complex molecules.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.

Comparison with Similar Compounds

Properties

Molecular Formula |

C8H8N4O2S2 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12) |

InChI Key |

IPYJNJSFOSMPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.